![molecular formula C8H8N4OS B2945555 3-Aminothieno[2,3-b]pyridine-2-carbohydrazide CAS No. 890095-19-9](/img/structure/B2945555.png)

3-Aminothieno[2,3-b]pyridine-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Aminothieno[2,3-b]pyridine-2-carbohydrazide” is a chemical compound that has been studied for its potential applications in various fields . It belongs to a class of compounds known as thienopyridines, which have attracted interest due to their beneficial effects in the treatment of many diseases .

Synthesis Analysis

The synthesis of “3-Aminothieno[2,3-b]pyridine-2-carbohydrazide” involves several steps. For instance, one study showed that primary 3-aminothieno[2,3-b]pyridine-2-carboxamides react with ortho-formylbenzoic acid, leading to products of linear cyclization . The direction of cyclization depends on the type of substituent at the amide nitrogen atom .Molecular Structure Analysis

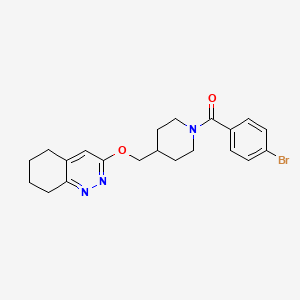

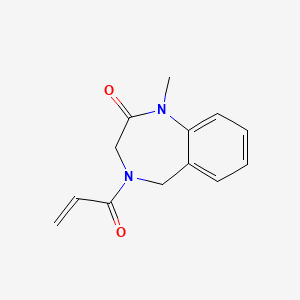

The molecular formula of “3-Aminothieno[2,3-b]pyridine-2-carbohydrazide” is C8H9N4OS . Its average mass is 193.226 Da and its monoisotopic mass is 193.030975 Da .Chemical Reactions Analysis

One study presented a noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides . The oxidation proceeded by different mechanistic pathways, and different products were formed, depending on the nature of solvents used .Scientific Research Applications

Synthesis and Functionalization

Synthesis of Functionalized Thieno[2,3-b]pyridines

3-Aminothieno[2,3-b]pyridine-2-carboxamides have been utilized as precursors for various synthetic transformations. For instance, they react with chloroacetyl chloride to produce 3-(chloroacetylamino)thieno[2,3-b]pyridine-2-carboxamides, which upon treatment with sodium azide yield 3(azidoacetylamino)thieno[2,3-b]pyridine-2-carboxamides. Furthermore, the reaction of 3(chloroacetylamino)thieno[2,3-b]pyridine-2-carboxamides with sulfur and amines has led to the formation of new monothiooxamides (Lukina, Stolyarova, & Dotsenko, 2017).

Heterocyclic Compounds Synthesis

Synthesis of Pyrido[3',2'4,5]thieno[3,2-d]-[1,3,2]diazaphosphorine Derivatives

The refluxing of 3-aminothieno[2,3-b]pyridine-2-carboxamides with P4S10 in dry pyridine has been demonstrated to yield substituted 2-mercapto-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d][1,3,2]diazaphosphorin-4(1H)-one-2-thiones and/or -2,4(1H)-dithiones as 1:1 complexes with pyridine (Dotsenko & Krivokolysko, 2013).

Synthesis of Novel Polycyclic Compounds Containing Thieno[2′,3′5,6]pyrimido[2,1-a]isoindole Fragment

The reaction of partially saturated derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamide with phthalic anhydride in acetic acid or DMF on heating leads to the formation of thieno[2′,3′:5.6]pyrimido[2,1-a]isoindole derivatives fused with a pyridine or quinoline core. Notably, one of the obtained compounds exhibits pronounced UV fluorescence (Dotsenko et al., 2021).

Oxidative Transformations

Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series

The noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides has led to different products depending on the nature of solvents used. The study discusses the mechanism, product structure, kinetics and dynamics of intramolecular processes, and the biological activity of the products (Stroganova et al., 2021).

Heterocyclic Synthesis

Synthesis of Methyl 3-Azidothieno[2,3-b]pyridine-2-carboxylates

The preparation of new substituted methyl 3-azidothieno[2,3-b]pyridine carboxylates through azotization of methyl 3-aminothieno[2,3-b]pyridine followed by treatment with sodium azide has been described. Furthermore, Huisgen’s 1,3-dipolar cycloaddition between substituted alkynes and the prepared azides has led to the formation of methyl 1,2,3-triazolo-thieno[2,3-b]pyridine carboxylates (Chaouni, Aadil, Djellal, & Kirsch, 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-aminothieno[2,3-b]pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4OS/c9-5-4-2-1-3-11-8(4)14-6(5)7(13)12-10/h1-3H,9-10H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWZLWNYPMYNNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=C2N)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminothieno[2,3-b]pyridine-2-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-((2-fluorobenzyl)thio)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2945483.png)

![N-(4-fluoro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2945487.png)

![6-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid](/img/structure/B2945489.png)

![2-[(4-Methoxybenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2945490.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-3-methylpurine-2,6-dione](/img/structure/B2945491.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2945493.png)

![[4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2945495.png)